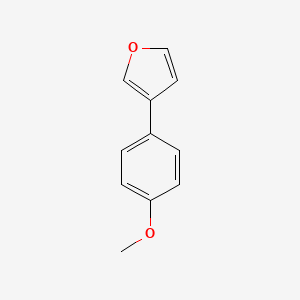

3-(4-Methoxyphenyl)furan

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

20842-11-9 |

|---|---|

Molekularformel |

C11H10O2 |

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

3-(4-methoxyphenyl)furan |

InChI |

InChI=1S/C11H10O2/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3 |

InChI-Schlüssel |

HGSSTKBLPMJUDW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=COC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Approaches for 3 4 Methoxyphenyl Furan and Its Derivatives

Established Reaction Pathways for Arylfuran Synthesis

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling, Palladium-Catalyzed Arylation)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of arylfurans. acs.orgthieme-connect.com

Suzuki Cross-Coupling: The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has been successfully used for the synthesis of arylfurans. thieme-connect.comacs.orgsemanticscholar.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product. libretexts.org

Palladium-Catalyzed Direct Arylation: Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the furan (B31954) ring. clockss.org In this approach, a C-H bond on the furan is directly coupled with an aryl halide. acs.orgthieme-connect.comacs.org Palladium catalysts are commonly employed for this transformation. acs.orgthieme-connect.comacs.org For instance, the direct arylation of furans with aryl bromides can be achieved with high efficiency using a palladium acetate (B1210297) catalyst, even at low catalyst loadings and without the need for a ligand. rsc.org However, controlling the regioselectivity of the arylation (i.e., at the C2, C3, C4, or C5 position of the furan ring) can be a challenge. clockss.org Some methods have been developed to achieve β-selective (C3 or C4) arylation of furans using specific dinuclear palladium complexes. clockss.org

Table 1: Examples of Palladium-Catalyzed Arylation of Furans

| Furan Derivative | Aryl Halide | Catalyst System | Base | Solvent | Yield | Reference |

| Furan | 4-Chlorobenzonitrile | Pd(OAc)₂ / 2-(dicyclohexylphosphino)biphenyl | K₃PO₄ | Dioxane | 75% | acs.org |

| 2-Methylfuran | 4-Chloroacetophenone | Pd(OAc)₂ / 2-(dicyclohexylphosphino)biphenyl | K₃PO₄ | Dioxane | 85% | acs.org |

| Furan | Bromobenzene | [Pd(C₃H₅)Cl]₂ / Tedicyp | AcONa | DMAc | 73% | acs.org |

| 2-Furaldehyde | Bromobenzene | Pd(OH)₂/C | - | - | 75% | acs.org |

Cyclization and Annulation Protocols (e.g., Oxidative Annulation)

Cyclization and annulation reactions provide another major route to furan rings. These methods often involve the construction of the furan core from acyclic precursors.

Oxidative Annulation: Oxidative annulation is a powerful strategy that involves the formation of a heterocyclic ring through an oxidative process. rsc.orgresearchgate.netrsc.orgrsc.org For example, ruthenium(II)-catalyzed oxidative annulation of ynamides has been used to synthesize polysubstituted furans. rsc.orgrsc.org This reaction proceeds in the presence of an oxidant like copper(II) triflate. rsc.orgrsc.org Similarly, palladium-catalyzed oxidative annulation of 1,7-diynes with water can lead to the formation of furo[3,4-c]quinolin-4(5H)-ones. acs.org

Feist-Benary and Paal-Knorr Derived Syntheses

These are classical methods for furan synthesis that have been in use for over a century.

Feist-Benary Synthesis: The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine (B92270) to form a substituted furan. wikipedia.orgquimicaorganica.org The reaction proceeds through a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution. wikipedia.org

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds. rsc.orgresearchgate.netwikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction is typically catalyzed by an acid, which promotes the cyclization and dehydration of the dicarbonyl compound to form the furan ring. wikipedia.orgalfa-chemistry.com This method is highly versatile and can be used to synthesize a wide range of substituted furans. researchgate.netresearchgate.net Microwave-assisted Paal-Knorr reactions have been developed to accelerate the process. researchgate.net

Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. organic-chemistry.orgtcichemicals.com MCRs are highly atom-economical and can be used to generate molecular diversity efficiently. tcichemicals.combeilstein-journals.org Several MCRs have been developed for the synthesis of furan derivatives. For example, a one-pot synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one has been achieved through a multicomponent reaction of indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com Another example is the pseudo five-component synthesis of 2,5-di(hetero)arylfurans via a Sonogashira–Glaser cyclization sequence. beilstein-journals.org FeCl₃ or MeSO₃H can also catalyze multicomponent reactions to produce diverse furan analogues. rsc.org

Catalytic Approaches (e.g., Ruthenium(II)-Catalyzed Oxidative Annulation, Gold Catalysis, Copper Catalysis)

Ruthenium(II)-Catalyzed Oxidative Annulation: As mentioned earlier, ruthenium catalysts are effective for the oxidative annulation of ynamides to form polysubstituted furans. rsc.orgrsc.orgresearchgate.net These reactions offer a novel route to highly functionalized furan rings. Ruthenium catalysts have also been used in the [2+2+1] synthesis of bicyclic furans from α,ω-diynes. acs.org

Gold Catalysis: Gold catalysts have emerged as powerful tools for the synthesis of furans. epfl.chnih.govbeilstein-journals.org For instance, gold(I)-catalyzed C-H alkynylation of furans provides a direct route to 2-alkynylfurans. epfl.ch Furthermore, a domino cyclization-alkynylation process catalyzed by gold(III) has been developed for the synthesis of 3-alkynylated furans. epfl.ch

Copper Catalysis: Copper catalysts are also versatile for the synthesis of furan derivatives. nih.govresearchgate.netacs.orgorganic-chemistry.org For example, copper(I) can catalyze the synthesis of 2,5-disubstituted furans from haloalkynes in a one-pot procedure. acs.org Copper-catalyzed multicomponent reactions have also been reported for the synthesis of furan derivatives.

Microwave-Assisted Synthesis in Environmentally Benign Solvents (e.g., Natural Deep Eutectic Solvents)

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netarabjchem.org The application of microwave irradiation in conjunction with environmentally benign solvents, such as Natural Deep Eutectic Solvents (NADES), presents a greener and more sustainable approach to chemical synthesis. researchgate.netmdpi.com

A notable example is the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) from tetronic acid and 4-methoxybenzaldehyde. mdpi.com This reaction utilizes a NADES composed of L-proline and glycerol (B35011) in a 1:2 molar ratio, which functions as both the solvent and catalyst. mdpi.com Under microwave irradiation (120 W, 60 °C), the reaction time is dramatically reduced to 15 minutes, affording the desired product in an 83% yield. researchgate.netmdpi.com This is a significant improvement over conventional heating, which requires 24 hours to achieve a 59% yield. researchgate.net The NADES can also be recycled and reused for up to four cycles without a significant loss in product yield, further enhancing the sustainability of the process. mdpi.com

The use of microwave assistance has also been demonstrated in the synthesis of other furan-containing scaffolds. For instance, 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-pyrazoline derivatives have been synthesized from furan-based chalcones and hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under microwave irradiation (600 W) for 2-4 minutes. orientjchem.org Similarly, the synthesis of 3-aryl-furo[3,2-c]coumarins, including the 3-(4-methoxyphenyl) derivative, has been achieved via microwave-assisted Nef and Feist-Benary reactions. arabjchem.orgarabjchem.org For example, the reaction of 4-hydroxy coumarin (B35378) and 2-(4-methoxyphenyl)-1-nitroethene in methanol (B129727) with a catalytic amount of piperidine (B6355638) under microwave irradiation (240 W) for 5-7 minutes yields the corresponding furo[3,2-c]coumarin. arabjchem.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) researchgate.netmdpi.com

| Heating Method | Reaction Time | Yield (%) |

| Conventional | 24 hours | 59 |

| Microwave | 15 minutes | 83 |

Flow Chemistry in Furan Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.combeilstein-journals.org In the context of furan synthesis, flow chemistry has been particularly valuable for reactions involving unstable intermediates or hazardous reagents. acs.orgacs.orgchemrxiv.org

A transition-metal-free approach for the synthesis of 2,5-diaryl furans has been developed using a continuous-flow system. acs.orgacs.orgchemrxiv.org This method involves an oxidation-dehydration sequence starting from readily available 1,3-dienes. The initial photooxidation using singlet oxygen is performed in-flow, and the resulting, often unstable, endoperoxide is directly telescoped into a subsequent reactor for dehydration using the Appel reagent. This streamlined process avoids the isolation of the endoperoxide, leading to significantly improved isolated yields (an average increase of 27%) and enhanced safety. acs.orgacs.orgchemrxiv.org For example, the synthesis of 2,5-bis(4-methoxyphenyl)furan was achieved using this method. acs.org

Another innovative application of flow chemistry in furan chemistry is the use of a nebulizer-based continuous flow photoreactor (NebPhotOX) for the synthesis of cyclopent-2-enones from furan substrates. rsc.org In this system, the photooxygenation of the furan occurs within an aerosol, enabling efficient gas-liquid exchange and precise control over reaction parameters. rsc.org While not directly a synthesis of 3-(4-methoxyphenyl)furan, this technology highlights the potential of flow chemistry for the transformation of furan rings into other valuable structures.

The integration of in-line analytical techniques, such as UPLC-MS, with flow synthesis platforms allows for real-time reaction monitoring and optimization, further enhancing the efficiency and control of the synthetic process. mdpi.com

Table 2: Selected Examples of Furan Synthesis in Flow Chemistry

| Starting Materials | Product Type | Key Features of Flow Method | Reference |

| 1,3-Dienes | 2,5-Diaryl furans | Transition-metal-free, telescoped oxidation/dehydration, avoids isolation of unstable endoperoxide. | acs.orgacs.orgchemrxiv.org |

| Furan Substrates | Cyclopent-2-enones | Nebulizer-based photoreactor (NebPhotOX), reaction in an aerosol. | rsc.org |

Regioselective and Stereoselective Synthesis of Arylfuran Structures

The ability to control the regioselectivity and stereoselectivity of reactions is paramount in organic synthesis for accessing specific isomers of a target molecule. In the synthesis of arylfurans, these considerations are crucial for defining the final structure and properties of the compound.

An interesting case of regioselectivity is observed in the ortho lithiation of 3-arylfurans. uoc.gr For this compound, standard ortho lithiation conditions (n-BuLi, TMSCl) surprisingly favor lithiation at the sterically more hindered C2 position over the C5 position. uoc.gr This unusual regioselectivity is attributed to the through-space stabilization of the resulting furyl anion at C2 by the π-electron density of the 4-methoxyphenyl (B3050149) group at C3, which coordinates with the lithium cation. uoc.gr This method provides a useful tool for accessing sterically encumbered 2,3-disubstituted furans. uoc.gr The regioselectivity is also influenced by the electronic nature of the substituent on the phenyl ring; more electron-withdrawing groups enhance the preference for lithiation at the C2 position. uoc.gr

Gold catalysis has also been employed for the regioselective alkynylation of furans. epfl.ch While direct C-H functionalization with a Au(I) catalyst selectively yields 2-alkynylated furans, a domino cyclization-alkynylation process using a Au(III) catalyst can be used to access 3-alkynylated furans. epfl.ch

Stereoselective synthesis is critical when chiral centers are present in the target molecule. For instance, the design and synthesis of a chiral 5-arylbenzothiadiazine derivative bearing a 5-(furan-3-yl) substituent involved a stereoselective synthesis to obtain a single enantiomer. nih.gov The absolute configuration of the product was confirmed by X-ray crystal structure analysis. nih.gov While this example does not directly involve this compound, it demonstrates the strategies employed to control stereochemistry in complex molecules containing an arylfuran moiety. The development of organocatalytic asymmetric [3+2] cycloaddition reactions also represents a powerful tool for the stereoselective synthesis of complex furan-containing heterocycles. rsc.org

Table 3: Regioselectivity in the Ortho-Lithiation of 3-Aryl Furans uoc.gr

| 3-Aryl Furan Substituent | Major Product | Regioselectivity (2-substituted : 5-substituted) |

| 4-Methoxyphenyl | 2-Silyl-3-(4-methoxyphenyl)furan | Favors 2-substitution |

| Phenyl | 2-Silyl-3-phenylfuran | ~2:1 to 3:1 |

| para-Substituted Phenyl (electron-withdrawing) | 2-Silyl-3-(para-substituted phenyl)furan | Enhanced selectivity for 2-substitution |

Reaction Mechanisms and Reactivity Profiles of 3 4 Methoxyphenyl Furan

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

The furan ring is characterized by high electron density, rendering it highly susceptible to electrophilic attack. numberanalytics.com In general, electrophilic substitution on the furan ring occurs preferentially at the C2 or C5 positions, which are alpha to the oxygen atom. For 3-substituted furans like 3-(4-methoxyphenyl)furan, the substitution pattern is directed by the existing substituent. The 4-methoxyphenyl (B3050149) group at the C3 position sterically hinders direct attack at that position and electronically directs incoming electrophiles primarily to the C2 position, and to a lesser extent, the C5 position.

While the methoxyphenyl ring is also activated towards electrophilic substitution, the furan ring's higher electron density generally makes it the more reactive site. This is analogous to the reactivity observed in 3-arylsydnones, where electrophilic substitution overwhelmingly occurs on the sydnone (B8496669) ring rather than the competing aryl substituent. researchgate.net The reaction proceeds via the typical mechanism for electrophilic aromatic substitution:

Formation of a potent electrophile (E⁺).

Nucleophilic attack by the electron-rich furan ring on the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation to restore the aromaticity of the furan ring, yielding the substituted product.

Studies on related 3-arylfurans confirm that electrophilic substitution is a viable pathway for functionalization, although the specific conditions and reagents determine the precise outcome and regioselectivity. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The inherent diene character of the furan ring allows this compound to participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. rdd.edu.iqmdpi.com In these reactions, the furan acts as the diene component, reacting with an electron-deficient dienophile to form a 7-oxanorbornene derivative. mdpi.com The reactivity of the furan in Diels-Alder reactions is enhanced by electron-donating substituents. The 3-(4-methoxyphenyl) group, with its electron-donating methoxy (B1213986) substituent, is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, thereby accelerating the reaction with electron-poor dienophiles like maleimides or maleic anhydride. mdpi.comresearchgate.net

The Diels-Alder reaction of furans can produce a mixture of endo and exo stereoisomers, with the ratio often depending on the reaction conditions, including temperature and pressure. mdpi.com

Beyond the typical [4+2] cycloadditions, substituted furans can also engage in other modes of cycloaddition, such as [4+3] and [3+2] reactions, to form seven- and five-membered ring systems, respectively. rsc.orgexlibrisgroup.comresearchgate.net For instance, reactions with oxyallyl cations can lead to [4+3] cycloadducts, while formal [3+2] cycloadditions catalyzed by copper have been used to synthesize substituted dihydrofurans. exlibrisgroup.comresearchgate.net

| Reaction Type | Reactants | Product Type | Key Features | Citations |

| Diels-Alder [4+2] | Furan derivative + Dienophile (e.g., Maleimide) | 7-Oxanorbornene | Reversible; can form endo/exo isomers; rate enhanced by electron-donating groups. | mdpi.com, mdpi.com |

| [4+3] Cycloaddition | 3-Substituted Furan + Oxyallyl cation | Polyfunctionalized Cycloheptane | Can proceed with high diastereoselectivity, influenced by chelating groups. | researchgate.net |

| Formal [3+2] Cycloaddition | Dihydrofuran precursor + Aldehyde | Substituted Furan | Can be base-catalyzed or copper-catalyzed. | rsc.org, exlibrisgroup.com |

Ring-Opening and Oxidative Degradation Mechanisms of the Furan Moiety

The furan ring, despite its aromaticity, can undergo ring-opening under various conditions, particularly acidic or oxidative environments. The acid-catalyzed decomposition of furan in aqueous solution is a well-studied process that likely applies to its derivatives. acs.org The mechanism involves:

Rate-limiting protonation of the furan ring, preferentially at the Cα position (C2 or C5). acs.org

Nucleophilic attack by a water molecule on the protonated intermediate to form a dihydrofuranol derivative. acs.org

Subsequent protonation of the ring oxygen, which initiates the cleavage of the C-O bond and opens the ring to form an unsaturated carbonyl compound, such as a derivative of 4-hydroxy-2-butenal. acs.org

Intramolecular Cyclization and Rearrangement Pathways

Derivatives of this compound can be designed to undergo intramolecular cyclization and rearrangement reactions, providing routes to more complex heterocyclic systems. These transformations often rely on the strategic placement of additional functional groups on the furan or phenyl rings.

Intramolecular Cyclization: A notable example is the synthesis of benzofuran (B130515) derivatives. A precursor, such as a 2-(2-halophenyl) substituted furan, can undergo nickel-catalyzed intramolecular nucleophilic addition, where the aryl halide adds to a ketone moiety to construct the benzofuran skeleton. thieme-connect.com Similarly, acid-catalyzed intramolecular cyclization of intermediates derived from furan-2(5H)-ones can lead to the formation of new fused ring systems. mdpi.com

Rearrangement Pathways: Flash vacuum thermolysis of certain furanone derivatives can induce rearrangements to form other heterocyclic or acyclic structures. acs.orgacs.org More sophisticated rearrangements, such as tandem cycloisomerization/selective alkynyl rearrangement/cycloisomerization sequences, have been developed to synthesize complex oligo(arylfuran)s from simple starting materials. nih.gov These pathways involve metal carbene intermediates and can include 1,2-alkyne or 1,2-silicon shifts to achieve the final rearranged product. nih.gov

Functional Group Transformations and Derivatization (e.g., Condensation, Enamine Formation)

The core structure of this compound can be modified through various functional group transformations and derivatization reactions. These reactions often target an active methylene (B1212753) group that can be introduced adjacent to a carbonyl function in furanone derivatives.

Enamine Formation: Enamines are valuable synthetic intermediates. They can be formed from furan-2(3H)-one derivatives, which possess an active methylene group at the C3 position. Reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a common method to generate 3-((dimethylamino)methylene)furan-2(3H)-one structures. sciforum.net These "push-pull" enamines are electrophilic substrates that can react with various nucleophiles. mdpi.com

Condensation Reactions: Condensation reactions are a versatile tool for C-C bond formation. wikipedia.org For example, 5-arylfuran-2-carboxaldehydes can undergo Knoevenagel-type condensation with active methylene compounds like creatinine (B1669602) or 2-thiohydantoin. arkat-usa.org These reactions are often carried out in the presence of a base and can be significantly accelerated by microwave irradiation, leading to shorter reaction times and higher yields compared to classical heating methods. arkat-usa.org The resulting products are typically highly conjugated systems.

| Transformation | Starting Material | Reagent(s) | Product Type | Citations |

| Enamine Formation | 5-Aryl-furan-2(3H)-one | DMF-DMA | 3-((Dimethylamino)methylene)furan-2(3H)-one | sciforum.net |

| Condensation | 5-Aryl-furan-2-carboxaldehyde | Active Methylene Compound (e.g., Creatinine) | Arylidenefuran derivative | arkat-usa.org |

| Cyclocondensation | Hydrazone derivative of furan-2(3H)-one | Acid (e.g., Acetic Acid) | Fused polyheterocyclic system | arabjchem.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C NMR)

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(4-Methoxyphenyl)furan is expected to exhibit distinct signals corresponding to the aromatic protons of the furan (B31954) and methoxyphenyl rings, as well as the methoxy (B1213986) group protons. Based on data from structurally related compounds, the aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the range of δ 6.8-7.6 ppm. The furan ring protons are also expected in the aromatic region, with their specific chemical shifts influenced by the position of the methoxyphenyl substituent. The methoxy group protons characteristically present as a sharp singlet around δ 3.8 ppm. For instance, in 7-iodo-3-(4-methoxyphenyl)-2-methylbenzo[b]furan, the methoxy protons appear at δ 3.87 ppm, and the aromatic protons are observed between δ 6.95-7.60 ppm nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are anticipated for the carbons of the furan ring, the substituted phenyl ring, and the methoxy group. The carbon atoms of the furan ring typically resonate in the range of δ 110-145 ppm. The carbons of the 4-methoxyphenyl ring will show characteristic shifts, with the carbon bearing the methoxy group appearing at approximately δ 159-160 ppm, and the other aromatic carbons resonating between δ 114-132 ppm nih.gov. The methoxy carbon itself is expected around δ 55 ppm nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan-H2 | ~7.4 | ~143 |

| Furan-H4 | ~6.4 | ~110 |

| Furan-H5 | ~7.4 | ~140 |

| Aryl-H (ortho to OMe) | ~6.9 (d) | ~114 |

| Aryl-H (meta to OMe) | ~7.5 (d) | ~128 |

| Aryl-C (ipso) | - | ~125 |

| Aryl-C (ortho to OMe) | - | ~114 |

| Aryl-C (meta to OMe) | - | ~128 |

| Aryl-C (para to furan) | - | ~159 |

| -OCH₃ | ~3.8 (s) | ~55 |

Two-Dimensional NMR (e.g., HSQC, HMBC, COSY)

Two-dimensional NMR techniques are instrumental in establishing the connectivity between protons and carbons, which is crucial for unambiguous structural assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the furan and aromatic protons to their corresponding carbon signals, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule. For instance, correlations would be expected between the furan protons and the ipso-carbon of the phenyl ring, and between the methoxy protons and the C4 carbon of the phenyl ring. Such correlations were instrumental in confirming the structure of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid mdpi.com.

COSY (Correlation Spectroscopy): The COSY experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. In this compound, COSY would reveal the coupling between the protons on the furan ring and the coupling between the ortho and meta protons on the 4-methoxyphenyl ring.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS, ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. Electrospray Ionization (ESI) is a soft ionization technique often coupled with HRMS (ESI-HRMS) that allows for the analysis of intact molecular ions. For this compound (C₁₁H₁₀O₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its elemental composition. For example, in the characterization of related furan-containing compounds, HRMS was used to confirm their molecular formulas with high precision researchgate.netmdpi.com.

Vibrational Spectroscopy for Molecular Vibrational Modes and Hydrogen Bonding

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C stretching: Aromatic C=C bond stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ region.

C-O stretching: The aryl-ether C-O stretching of the methoxy group should produce a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The furan C-O-C stretching is also expected in this region.

=C-H bending: Out-of-plane bending vibrations for the substituted furan and benzene (B151609) rings would be present in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

In related compounds like 7-iodo-3-(4-methoxyphenyl)-2-methylbenzo[b]furan, characteristic IR bands were observed at 1602, 1586 (aromatic C=C), and 1208 cm⁻¹ (C-O) nih.gov. Similarly, other furan and methoxyphenyl-containing structures show distinctive IR absorptions that aid in their identification eujournal.orgtandfonline.commdpi.com.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2960-2850 | Medium |

| Aromatic C=C Stretch | 1610-1580, 1510-1480 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | ~1030 | Strong |

| Furan Ring C-O-C Stretch | ~1100 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

Note: This table presents predicted values based on characteristic group frequencies and data from similar compounds. Actual experimental values may differ slightly.

Electronic Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The resulting spectrum is dictated by the conjugated system formed by the furan and methoxyphenyl rings.

Studies on structurally similar 2,5-diaryl furans show that these compounds display intense, broad absorption bands typically in the range of 321 to 358 nm. beilstein-journals.org These absorptions are assigned to π → π* transitions within the conjugated π-system of the molecule. beilstein-journals.orgchemicalpapers.com The position and intensity of the absorption maximum (λmax) are sensitive to the electronic nature of the substituents on the aromatic rings. chemicalpapers.com For instance, the introduction of an electron-donating group like a methoxy group can influence the energy of the electronic transitions.

In related 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, absorption maxima have been observed between 236 and 410 nm, with the specific wavelengths depending on the substitution pattern. mdpi.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used to complement experimental data and elucidate the nature of the electronic transitions and the molecular orbitals involved. mdpi.comtandfonline.com For this compound, the conjugation between the two aromatic rings is expected to result in a strong absorption band in the UV region, characteristic of a π → π* transition.

Table 2: Representative UV-Visible Absorption Data for Related Aryl-Furan Compounds

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (log ε) | Reference |

|---|---|---|---|---|

| 2,5-Diaryl Furans (general) | Dichloromethane | 321 - 358 | 4.3 - 4.5 | beilstein-journals.org |

| 5-Phenyl-2-furonitriles (general) | Dioxan | 290 - 330 | Not specified | chemicalpapers.com |

X-ray Crystallography for Solid-State Molecular Structure Determination

For example, the crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one reveals a dihedral angle of 8.56 (5)° between the 4-methoxyphenyl group and the furan ring, indicating a nearly coplanar arrangement that facilitates electronic conjugation. nih.gov In another related compound, 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea, resolving the dihedral angles between the furan and methoxyphenyl groups is crucial for confirming the stereochemistry.

The solid-state packing of these molecules is often stabilized by intermolecular interactions. In the case of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, the crystal structure is stabilized by C—H···π and π–π interactions, with a centroid-centroid distance of 3.760 (1) Å between interacting benzene and furan rings. nih.gov Similarly, the crystal structure of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one shows molecules connected by weak C—H⋯O hydrogen bonds and C—H⋯π interactions. iucr.org The synthesis and X-ray diffraction data of compounds like 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan further underscore the importance of this technique in unambiguously determining molecular structure. cambridge.org

Table 3: Crystallographic Data for a Structurally Related Compound: (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₂O₃ |

| Dihedral Angle (Methoxyphenyl-Furan) | 8.56 (5)° |

| Intermolecular Interactions | C—H···π and π–π stacking |

| π–π Centroid-Centroid Distance | 3.760 (1) Å |

Data from reference nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Furan |

| Anisole |

| 2,5-Diaryl Furans |

| 5-Phenyl-2-furonitriles |

| 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones |

| 3,8-Diphenyl-2H-cyclohepta[b]furan-2-one |

| (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea |

| (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one |

Computational Chemistry and Theoretical Investigations of 3 4 Methoxyphenyl Furan

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a principal tool in quantum chemistry for investigating the electronic structure of many-body systems. It is particularly effective for predicting the molecular properties of organic compounds such as 3-(4-methoxyphenyl)furan.

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this process involves calculating the electronic energy at various atomic configurations until a minimum is reached. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

The electronic structure of this compound is characterized by the distribution of its electrons within molecular orbitals. The furan (B31954) ring, being an aromatic heterocycle, possesses a delocalized π-electron system. wikipedia.org The methoxy (B1213986) group on the phenyl ring acts as an electron-donating group, which influences the electron density across the entire molecule. This substituent effect can be quantitatively analyzed through population analysis, revealing the partial charges on each atom and providing insights into the molecule's polarity and reactive sites.

| Parameter | Value |

|---|---|

| C-C (furan ring) Bond Length | ~1.36 - 1.43 Å |

| C-O (furan ring) Bond Length | ~1.37 Å |

| C-C (phenyl ring) Bond Length | ~1.40 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| C-C (inter-ring) Bond Length | ~1.48 Å |

| Dihedral Angle (furan-phenyl) | Variable, influences conjugation |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. openaccesspub.org For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing its reactivity compared to unsubstituted furan.

The charge density distribution within the HOMO and LUMO reveals the specific regions of the molecule that are most involved in electron donation and acceptance. In this compound, the HOMO is likely to be localized over the electron-rich furan and methoxy-substituted phenyl rings, while the LUMO may be distributed more across the entire π-system.

| Parameter | Estimated Value (eV) |

|---|---|

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |

The Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. rsc.org

For this compound, the MESP map would be expected to show significant negative potential around the oxygen atom of the furan ring and the oxygen atom of the methoxy group, highlighting these as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the rings would exhibit positive potential. The MESP provides a more holistic view of reactivity than simple atomic charges, as it considers the contributions of all nuclei and electrons in the molecule. nih.govresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Related to the HOMO-LUMO gap, it indicates the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. openaccesspub.org

Chemical Softness (S): The reciprocal of hardness, a higher softness value indicates greater reactivity.

These descriptors are crucial for comparing the reactivity of different molecules and for understanding their behavior in various chemical environments.

| Descriptor | Estimated Value |

|---|---|

| Electronegativity (χ) (eV) | ~3.0 - 4.0 |

| Chemical Hardness (η) (eV) | ~1.5 - 2.5 |

| Chemical Softness (S) (eV⁻¹) | ~0.4 - 0.7 |

| Dipole Moment (μ) (Debye) | ~1.5 - 2.5 |

Molecular Dynamics (MD) Simulations for Conformational and Mechanistic Insights

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov

For this compound, MD simulations can provide valuable insights into its conformational flexibility. The rotation around the single bond connecting the furan and phenyl rings is a key conformational degree of freedom. MD simulations can explore the energy landscape of this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological receptor or a solvent environment. mdpi.com

Furthermore, MD simulations can be employed to study the initial stages of chemical reactions, providing a glimpse into the mechanistic pathways. By simulating the molecule in the presence of a reactant, it is possible to observe the trajectories leading to the formation of a transition state, offering insights that complement the static picture provided by DFT.

Quantum Chemical Parameters for Reaction Prediction and Mechanism Elucidation

The quantum chemical parameters obtained from DFT calculations serve as powerful tools for predicting the outcome of chemical reactions and elucidating their mechanisms. For instance, the relative energies of possible intermediates and transition states can be calculated to determine the most favorable reaction pathway.

In the case of this compound, these parameters can predict its regioselectivity in electrophilic substitution reactions. The sites with the highest electron density, as indicated by the MESP map and the distribution of the HOMO, are the most likely to be attacked by an electrophile. pharmaguideline.com Furan itself is known to be highly reactive towards electrophiles, and the presence of the electron-donating methoxyphenyl group is expected to further enhance this reactivity. wikipedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule in terms of localized bonds, lone pairs, and Rydberg orbitals. This analysis allows for the investigation of charge transfer and hyperconjugative interactions between filled donor and empty acceptor orbitals, which are crucial for understanding molecular stability and reactivity.

In a representative NBO analysis of a related furan derivative containing a phenyl group, significant charge delocalization is often observed between the lone pairs of the furan oxygen and the antibonding orbitals of adjacent carbon-carbon bonds within the furan ring. acadpubl.eu Further delocalization can occur between the π-orbitals of the furan ring and the attached phenyl ring.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. For instance, in a molecule containing both furan and phenyl moieties, significant stabilization energies are expected for π → π* and n → π* transitions between the two ring systems.

Table 1: Representative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions from an NBO Analysis of a Furan-Phenyl System.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O(furan) | σ(C-C) (furan) | 2.5 |

| π(C=C) (furan) | π(C=C) (phenyl) | 15.8 |

| π(C=C) (phenyl) | π(C=C) (furan) | 12.3 |

| LP(2) O(methoxy) | σ(C-C) (phenyl) | 1.8 |

Note: The data in this table is illustrative and based on typical values for furan-phenyl systems. It does not represent experimentally determined values for this compound.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron density of a molecule in relation to its neighbors, providing a three-dimensional surface that highlights regions of close contact. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which reveals the nature and strength of intermolecular interactions.

In the crystal structure of a related compound containing a methoxyphenyl group, such as 4-(3-methoxyphenyl)-2,6-diphenylpyridine, Hirshfeld surface analysis has shown that H···H, C···H/H···C, and O···H/H···O interactions are the most significant contributors to the crystal packing. nih.gov This indicates that van der Waals forces and hydrogen bonding play crucial roles in stabilizing the crystal structure. For this compound, similar interactions would be expected to dominate its crystal packing. The presence of the methoxy group's oxygen atom and the furan's oxygen atom would likely lead to specific C-H···O interactions.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Representative Methoxyphenyl-Substituted Heterocycle.

| Interaction Type | Contribution (%) |

| H···H | 50.4 |

| C···H/H···C | 37.9 |

| O···H/H···O | 5.1 |

| C···C | 3.2 |

| N···H/H···N | 1.8 |

| Other | 1.6 |

Note: The data in this table is derived from a study on 4-(3-methoxyphenyl)-2,6-diphenylpyridine and serves as an illustrative example of the kind of data obtained from a Hirshfeld surface analysis. nih.gov It does not represent data for this compound.

The fingerprint plots derived from Hirshfeld analysis provide a visual representation of these interactions. For example, the prominent spikes in the H···H region of the plot for the representative molecule indicate a high prevalence of these contacts. The "wings" in the C···H/H···C region are characteristic of interactions between the edges of the aromatic rings.

Applications of 3 4 Methoxyphenyl Furan As a Key Building Block in Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The furan (B31954) ring within 3-(4-methoxyphenyl)furan and its derivatives is a valuable synthon for the construction of elaborate heterocyclic frameworks. acs.org The ability of the furan nucleus to act as a diene in cycloaddition reactions or to undergo ring-opening and rearrangement reactions allows for its transformation into other heterocyclic systems.

A notable application is in the synthesis of furan-2(5H)-one derivatives. For instance, a one-pot multicomponent reaction involving indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid has been developed to produce 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. mdpi.comresearchgate.net This method demonstrates the utility of the arylfuran precursor in building multi-cyclic structures containing both furanone and indole rings. mdpi.comresearchgate.net The resulting furanone can be further functionalized, for example, through condensation with 4-methoxybenzaldehyde, to yield even more complex derivatives. mdpi.com

Furthermore, the 3-arylfuran scaffold is integral to the synthesis of furan-fused polyheterocyclic systems. nih.gov These synthetic strategies leverage the reactivity of the furan ring to construct condensed aromatic systems, which are prevalent in natural products and pharmacologically active compounds. nih.gov The synthesis of naphtho[2,1-b]furan (B1199300) derivatives highlights this approach, where the furan moiety is annulated to a naphthalene (B1677914) core. nih.gov

The versatility of furan derivatives extends to their role as precursors for 1,4-dicarbonyl compounds through hydrolytic ring cleavage, which can then be used to synthesize other classes of heterocycles. acs.org This reactivity underscores the importance of the this compound unit as a masked 1,4-dicarbonyl synthon, providing a strategic advantage in the synthesis of complex molecules.

Role in the Construction of Functional Materials (e.g., Optoelectronic Materials)

The incorporation of the this compound structure into larger molecular frameworks is a key strategy in the development of advanced functional materials, particularly those with applications in optoelectronics. nih.gov The electronic properties of the arylfuran unit, such as its electron-rich nature and potential for extended π-conjugation, are highly desirable for materials used in organic light-emitting transistors and other electronic devices. nih.govrsc.org

Research has shown that the substitution of thiophene (B33073) rings with furan moieties in biphenylyl/thiophene systems can significantly influence the optoelectronic properties of the resulting materials. nih.gov The lower electronegativity of the oxygen atom in the furan ring, compared to sulfur in thiophene, can lead to improved optical properties. nih.gov Specifically, the introduction of a furan core in place of a thiophene can enhance the photoluminescence quantum yield, a critical parameter for light-emitting materials. rsc.org

For example, the organic semiconductor 2,5-bis(5-{[1,1'-biphenyl]-4-yl}thiophen-2-yl)furan has been synthesized and shown to possess excellent optoelectronic characteristics, including a high photoluminescence quantum yield and ambipolar charge transport capabilities, making it a promising candidate for organic lasers. rsc.orgresearchgate.net

The this compound scaffold also serves as a building block for materials with nonlinear optical (NLO) properties. A series of 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates have been synthesized, and their NLO behavior has been investigated. mdpi.com These materials are important for applications in optical data storage, signal processing, and telecommunications. mdpi.com The synthesis of these compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach various aryl groups to the furan core, thereby tuning the electronic and optical properties of the final material. mdpi.com

Table 1: Optoelectronic Properties of Furan-Containing Organic Semiconductors

| Compound | Photoluminescence Quantum Yield (%) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Application |

| 2,5-bis(5-{[1,1'-biphenyl]-4-yl}thiophen-2-yl)furan | 29 | ~0.7 | ~0.1 | Organic Lasing |

| 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan | 28 | 0.54 | 0.03 | Field-Effect Transistor |

Data sourced from multiple studies on furan-substituted thiophene/phenylene co-oligomers. rsc.orgresearchgate.net

Precursor in the Development of New Chemical Entities

The this compound framework is a valuable starting point for the discovery and synthesis of new chemical entities with potential biological or material applications. acs.org Its status as a versatile building block allows for the generation of novel molecules through a variety of chemical transformations. acs.org

One area of application is in the synthesis of novel chalcone (B49325) derivatives. Chalcones are a class of compounds with a wide range of biological activities. mdpi.com By using furan-containing precursors, new chalcone-like molecules can be synthesized, potentially leading to the discovery of new therapeutic agents. mdpi.com

The development of complex heterocyclic systems, as discussed in section 6.1, is another prime example of how this compound serves as a precursor to new chemical entities. The synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one and its subsequent derivatives results in the creation of previously unknown compounds with unique structural features. mdpi.comresearchgate.net

The inherent reactivity of the furan ring allows for its transformation into a variety of other functional groups and ring systems, making it a powerful tool for medicinal chemists and materials scientists. acs.org The ability to readily modify the this compound core enables the exploration of chemical space and the generation of compounds with tailored properties.

Strategies for Diversification and Library Synthesis of Arylfuran Derivatives

The systematic synthesis of libraries of related compounds is a cornerstone of modern drug discovery and materials science. The this compound scaffold is well-suited for such library synthesis efforts due to the accessibility of various synthetic methods for its modification.

A key strategy for the diversification of arylfuran derivatives is the use of transition metal-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura coupling, for example, allows for the introduction of a wide range of aryl and heteroaryl substituents onto the furan ring. mdpi.com By starting with a halogenated this compound derivative, a library of compounds with diverse electronic and steric properties can be rapidly assembled by coupling with a collection of boronic acids. mdpi.com

Another approach to diversification involves the metalloradical cyclization of alkynes with α-diazocarbonyls, which can be used to construct polyfunctionalized furans with high regioselectivity. nih.gov This method is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex furan-containing molecules. nih.gov Furthermore, this strategy can be applied iteratively to construct α-oligofurans, which are of interest for their potential applications in materials science. nih.gov

Domino reactions provide an efficient route to substituted furans from simple starting materials. For instance, a base-promoted domino reaction of β-keto compounds with vinyl dichlorides offers a convenient synthesis of 2,3,5-trisubstituted furans. organic-chemistry.org Such multicomponent reactions are highly valuable for library synthesis as they allow for the rapid construction of molecular complexity in a single step. mdpi.com

Structure Reactivity and Structure Interaction Relationship Studies

Investigation of Substituent Effects on Reactivity (e.g., Methoxyphenyl Group Influence)

The reactivity of the furan (B31954) ring in 3-(4-Methoxyphenyl)furan is significantly influenced by the electronic properties of the 4-methoxyphenyl (B3050149) substituent. The furan ring itself is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. youtube.comyoutube.com The position of substitution on the furan ring is crucial; electrophilic substitution on furan preferentially occurs at the 2- and 5-positions due to the greater stabilization of the cationic intermediate through resonance. youtube.comyoutube.com

The directing effect of the 4-methoxyphenyl group on subsequent electrophilic attack on the furan ring would likely favor the 2- and 5-positions, which are already electronically enriched in the furan system. The increased electron density from the substituent would further stabilize the transition state for electrophilic attack at these positions.

The influence of substituents on the reactivity of aromatic systems can be quantified using Hammett constants (σ). These constants provide a measure of the electronic effect of a substituent in the meta or para position of a benzene (B151609) ring. While directly analogous constants for substituted furans are less common, the principles are transferable. The 4-methoxyphenyl group has a negative Hammett para-constant (σp), indicating its electron-donating nature.

| Substituent | σmeta | σpara |

|---|---|---|

| -H | 0.00 | 0.00 |

| -OCH3 | +0.12 | -0.27 |

| -NO2 | +0.71 | +0.78 |

| -Cl | +0.37 | +0.23 |

The data in Table 1 illustrates the electron-donating character of the methoxy (B1213986) group in the para position, which is relevant to the 4-methoxyphenyl substituent. This inherent electronic property is a key determinant of the reactivity of this compound.

Stereochemical Influence on Reaction Outcomes (e.g., E/Z Isomerism)

The stereochemical outcomes of reactions involving this compound, particularly the formation of E/Z isomers, are dependent on the specific reaction and the nature of the reactants. While the furan ring itself does not exhibit E/Z isomerism, reactions involving the formation of a double bond on a side chain attached to the furan ring can lead to stereoisomers.

For instance, in the synthesis of furan derivatives with exocyclic double bonds, the formation of E and Z isomers is possible, and their ratio can be influenced by several factors. In a study on the synthesis of 3-hetarylaminomethylidenefuran-2(3H)-ones, it was found that the obtained enamines exist as an equilibrium of E and Z isomers. masterorganicchemistry.com The ratio of these isomers was dependent on the reaction conditions, the structure of the intermediate, the volume of the substituents, and the presence of intramolecular interactions. masterorganicchemistry.com While this study does not directly involve this compound, it highlights the principles of stereoselectivity in related furan systems.

The Diels-Alder reaction, a common reaction of furans, is another area where stereochemistry is crucial. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the dienophile is retained in the product. researchgate.net Furthermore, the reaction can proceed via two different transition states, leading to either endo or exo products. nih.gov The endo product is often the kinetically favored product due to secondary orbital interactions that stabilize the transition state. nih.gov However, the exo product is typically the thermodynamically more stable product. nih.gov The presence of a bulky substituent at the 3-position of the furan, such as the 4-methoxyphenyl group, could influence the endo/exo selectivity of the Diels-Alder reaction due to steric hindrance.

| Factor | Influence on Stereochemistry | Example Reaction |

|---|---|---|

| Reaction Conditions | Can alter the ratio of E/Z isomers in reactions forming exocyclic double bonds. masterorganicchemistry.com | Synthesis of enamines from furan-2(3H)-ones. masterorganicchemistry.com |

| Substituent Bulk | Can affect the endo/exo selectivity in Diels-Alder reactions. | Diels-Alder reaction of substituted furans. |

| Secondary Orbital Interactions | Stabilize the endo transition state in Diels-Alder reactions, often making the endo product the kinetic product. nih.gov | Diels-Alder reaction of furan with maleic anhydride. |

| Thermodynamic Stability | The exo product is generally more stable in Diels-Alder reactions. nih.gov | Diels-Alder reaction of furan with maleic anhydride. |

Conformational Analysis and its Impact on Molecular Behavior

The two principal conformations are expected to be a planar (or near-planar) arrangement and a non-planar (twisted) arrangement. In the planar conformation, the π-systems of the furan and benzene rings are aligned, which can lead to extended conjugation and potential stabilization. However, this planarity can also introduce steric hindrance between the hydrogen atoms on the adjacent rings. In the non-planar conformation, this steric strain is relieved, but the extent of π-conjugation is reduced.

Computational studies on related biaryl and aryl-heterocycle systems provide insight into the likely conformational landscape of this compound. The balance between steric repulsion and resonance stabilization is a key determinant of the preferred conformation. researchgate.net The rotational energy barrier is the energy required to twist the molecule from its most stable conformation to its least stable one. This barrier provides a measure of the molecule's conformational rigidity.

A DFT study on furan derivatives has shown that the equilibrium geometry and the rotational barrier of an attached benzene ring can be effectively calculated. nih.gov For this compound, it is anticipated that the molecule will adopt a non-planar ground state conformation to minimize steric interactions, with a relatively low barrier to rotation allowing for interconversion between different twisted conformers at room temperature.

| Factor | Description | Impact on this compound |

|---|---|---|

| Steric Hindrance | Repulsive interactions between atoms on the adjacent rings. | Favors a non-planar (twisted) conformation. |

| Resonance Stabilization | Stabilization gained from the overlap of π-orbitals between the two rings. | Favors a planar conformation. |

| Rotational Energy Barrier | The energy required to rotate around the bond connecting the two rings. | Determines the ease of interconversion between different conformers. A lower barrier indicates greater flexibility. |

Computational Approaches to Structure-Reactivity Correlations

Computational chemistry provides a powerful framework for understanding and predicting the structure-reactivity relationships of molecules like this compound. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this regard.

Density Functional Theory (DFT) allows for the calculation of various molecular properties that correlate with reactivity. For instance, the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can be determined. The HOMO (Highest Occupied Molecular Orbital) energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO (Lowest Unoccupied Molecular Orbital) energy relates to its ability to accept electrons (electrophilicity). For an electron-rich molecule like this compound, the HOMO would be of particular interest in predicting its reactivity towards electrophiles. DFT calculations can also be used to model reaction pathways and determine the activation energies of transition states, providing a quantitative measure of reaction rates. nih.govnih.gov

| Method | Description | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules. nih.govnih.gov | - Prediction of electron density distribution.

|

| Quantitative Structure-Activity Relationship (QSAR) | A statistical method to correlate molecular structure with biological activity or other properties. nih.govbio-hpc.eu | - Prediction of biological activities (e.g., antimicrobial) based on molecular descriptors.

|

Emerging Research Directions and Future Perspectives in 3 4 Methoxyphenyl Furan Chemistry

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of furan (B31954) derivatives, including 3-(4-methoxyphenyl)furan. The focus is shifting towards methodologies that minimize environmental impact by utilizing renewable resources, reducing waste, and improving energy efficiency.

A significant advancement in this area is the utilization of biomass-derived starting materials. Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which can be obtained from lignocellulosic biomass, are key platform molecules for the synthesis of a wide range of furan compounds. mdpi.com While direct synthetic routes from these precursors to this compound are still under development, the broader strategy of employing renewable feedstocks is a cornerstone of sustainable furan chemistry.

Furthermore, the development of synthetic routes with a high atom economy is a key focus. Atom-economical reactions, such as cycloadditions and certain metal-catalyzed cross-coupling reactions, maximize the incorporation of atoms from the reactants into the final product, generating minimal waste. researchgate.netmsu.edu Researchers are actively exploring such reactions for the construction of the 3-arylfuran skeleton.

The use of greener and more benign solvent systems is also a critical aspect of sustainable synthesis. The replacement of hazardous organic solvents with water, ionic liquids, or bio-based solvents is being investigated to reduce the environmental footprint of synthetic processes.

| Sustainable Strategy | Key Advantages | Relevance to this compound Synthesis |

| Biomass-derived Feedstocks | Utilization of renewable resources, reduction of reliance on fossil fuels. | Furfural and HMF as potential starting materials for furan ring construction. |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, time, and energy savings. | Streamlined synthesis of 3-substituted furan precursors for subsequent arylation. |

| High Atom Economy Reactions | Minimization of waste, efficient use of starting materials. | Application of cycloadditions and efficient cross-coupling reactions. |

| Green Solvents | Reduced toxicity and environmental impact. | Performing coupling reactions in aqueous media or with recyclable solvents. |

Exploration of Novel Catalytic Systems and Processes

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driving force in the chemistry of this compound. Research in this area is focused on enhancing reaction efficiency, selectivity, and sustainability.

Palladium-based Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are the most established methods for the synthesis of 3-arylfurans. Current research is focused on developing more active and robust palladium catalysts. This includes the design of novel phosphine (B1218219) ligands that can promote challenging coupling reactions, even with less reactive aryl chlorides. lzchemical.com The use of palladium nanoparticles (NPs) as heterogeneous catalysts is also a promising area. These catalysts offer advantages such as high activity, stability, and ease of separation and recycling. mdpi.comresearchgate.net For instance, palladium nanoparticles supported on materials like titanium dioxide or magnetic nanoparticles have shown high efficacy in Suzuki-Miyaura and Stille couplings. mdpi.comresearchgate.net

Enzyme Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Lipases, for example, have been successfully employed in the synthesis of substituted furans under mild reaction conditions. mdpi.comthieme-connect.com While the direct enzymatic synthesis of this compound has not yet been reported, the potential of enzymes to catalyze key bond-forming steps in its synthesis is an exciting area for future exploration. The advantages of enzymatic methods include high stereoselectivity, operation under ambient conditions, and the use of environmentally benign catalysts.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild and environmentally friendly conditions. rsc.org Photocatalytic methods can be used to generate radical intermediates that can participate in coupling reactions, offering an alternative to traditional transition-metal-catalyzed processes. The application of photocatalysis to the synthesis of 3-arylfurans is an active area of research, with the potential to develop novel and sustainable synthetic routes. rsc.org

Nanoparticle Catalysis: Beyond palladium, nanoparticles of other metals and metal oxides are being investigated for their catalytic activity in C-H activation and cross-coupling reactions. mdpi.com These nanocatalysts can offer unique reactivity and selectivity due to their high surface-area-to-volume ratio and quantum size effects. The development of magnetically recoverable nanoparticle catalysts is particularly attractive from a sustainability perspective, as it allows for easy separation and reuse of the catalyst. researchgate.net

| Catalytic System | Key Features | Potential Application in this compound Synthesis |

| Advanced Palladium Catalysts | High efficiency, broad substrate scope, novel ligands. | Suzuki, Stille, and Heck couplings of furan precursors. |

| Enzyme Catalysis (e.g., Lipases) | High selectivity, mild conditions, green catalyst. | Selective acylation or other transformations of furan intermediates. |

| Photocatalysis | Use of visible light, mild conditions, sustainable energy source. | Novel C-C bond-forming reactions via radical intermediates. |

| Nanoparticle Catalysis | High activity, recyclability, unique reactivity. | C-H activation of the furan ring and cross-coupling reactions. |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting molecular properties, and guiding the design of new catalysts and materials. In the context of this compound chemistry, computational modeling is being applied in several key areas.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations are widely used to investigate the mechanisms of catalytic reactions involved in the synthesis of 3-arylfurans. By modeling the energy profiles of different reaction pathways, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. This knowledge is crucial for optimizing existing synthetic methods and designing more efficient catalytic systems. For example, computational studies can help to elucidate the role of ligands in palladium-catalyzed cross-coupling reactions, guiding the development of more effective catalysts.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity for a given transformation. By modeling the interaction of potential catalysts with the reactants and transition states, researchers can identify promising candidates for experimental validation. This approach can significantly reduce the time and resources required for catalyst development.

Prediction of Molecular Properties: Computational methods can be used to predict a wide range of molecular properties of this compound and its derivatives, including their electronic, optical, and thermodynamic properties. These predictions are valuable for the design of new materials with specific functionalities. For instance, DFT calculations can be used to estimate the band gap of conjugated polymers containing the this compound unit, which is a critical parameter for their application in organic electronics.

Virtual Screening for Biological Activity: For medicinal chemistry applications, computational docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets. This allows for the virtual screening of large libraries of compounds to identify potential drug candidates for further experimental investigation.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in how chemical synthesis is performed. These technologies offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, higher yields, and the potential for rapid reaction optimization and library synthesis.

Flow Chemistry: In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. This approach offers several benefits for the synthesis of this compound. The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, leading to better reaction control and higher yields. Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, improving the safety of the process. The ability to precisely control reaction parameters such as temperature, pressure, and residence time allows for rapid optimization of reaction conditions.

Automated Synthesis: Automated synthesis platforms, often coupled with flow chemistry systems, enable the rapid synthesis and purification of libraries of compounds. These systems can be programmed to perform a series of reactions, purifications, and analyses in a high-throughput manner. This is particularly valuable for medicinal chemistry applications, where the synthesis and screening of large numbers of analogues are often required to identify lead compounds. The automation of the synthesis of this compound derivatives would significantly accelerate the drug discovery process.

The combination of flow chemistry and automated synthesis with advanced analytical techniques, such as online NMR and mass spectrometry, allows for real-time reaction monitoring and optimization. This data-rich approach to chemical synthesis is a key component of the "smart" laboratories of the future.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)furan and its derivatives?

- Methodological Answer : Common synthetic strategies include:

- Cyclization reactions of substituted furan precursors under acidic or basic conditions, as demonstrated in the synthesis of 3-(4-Methoxyphenyl)-6,7-dihydro-1H-furo[3,4-c]pyran-4(3H)-one via single-step cyclization .

- Aldol condensation for derivatives like (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)-prop-2-en-1-one, where prop-2-en-1-one units are formed via base-catalyzed reactions .

- Reduction of acrylaldehydes using protocols like NaBH₄ reduction to yield alcohols, as shown in the synthesis of 3-(4-Methoxyphenyl)-3-phenylpropanal .

Q. How is the structure of this compound derivatives characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

-

Mass Spectrometry (MS) : High-resolution MS data (e.g., m/z 486.1995 for C₂₆H₃₂O₁₁) are manually curated to confirm molecular formulas .

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions, such as methoxy groups (δ ~3.85 ppm) and aromatic protons (δ 6.92–7.29 ppm) .

-

Infrared (IR) Spectroscopy : Peaks at 1625 cm⁻¹ (C=O) and 3150 cm⁻¹ (C-H aromatic) identify functional groups .

Spectroscopic Data Summary MS (C₂₆H₃₂O₁₁): m/z 486.1995 ¹H NMR (CDCl₃): δ 3.85 (OCH₃), 6.92–7.29 (aromatic H) IR (neat): 1625 cm⁻¹ (C=O), 3150 cm⁻¹ (C-H)

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use anti-static lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Employ local exhaust systems to minimize inhalation risks .

- Waste Management : Segregate chemical waste and consult professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do reaction conditions influence the dimerization kinetics of this compound derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate dimerization by stabilizing transition states, as observed in O-quinodimethane derivatives .

- Temperature Control : Elevated temperatures (~80°C) favor exothermic dimerization but may lead to side products; monitor via TLC or HPLC .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance regioselectivity in furan dimerization, though methoxy groups may require milder conditions to prevent demethylation .

Q. What crystallographic challenges arise in determining the structure of this compound derivatives?

- Methodological Answer :

- Crystal Quality : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals (e.g., 0.20 × 0.18 × 0.10 mm³ for C₁₄H₁₂O₃) .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption corrections to mitigate extinction effects .

- Refinement : SHELXL-97 software with anisotropic displacement parameters refines R factors to <0.08, resolving torsional angles (e.g., 12.96° between prop-2-en-1-one and furan units) .

Q. How can computational methods resolve contradictions in experimental data for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Compare computed vs. experimental IR/NMR spectra to validate structural assignments (e.g., discrepancies in C-H stretching frequencies) .

- Molecular Dynamics (MD) : Simulate dimerization pathways to explain kinetic anomalies observed in α-methyl-substituted furans .

- Crystallographic Software : Programs like OLEX2 cross-validate hydrogen bonding networks (e.g., C–H⋯π interactions at 3.760 Å) against experimental data .

Q. What are the applications of this compound derivatives in biochemical assays?

- Methodological Answer :

- Fluorescent Labeling : Derivatives like 2-methoxy-2,4-diphenyl-3(2H)-furanone label collagen for detecting mammalian collagenase in high-throughput assays .

- Enzyme Inhibition : Modify the methoxy group to enhance binding affinity to enzymatic active sites, as seen in thiazole-thione derivatives .

- Cytochemical Staining : Fluorogenic reagents (e.g., MDPF) target lysine residues in proteins, though optimization is needed to reduce non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.